An In-depth Technical Guide to 2-(4-hydroxyphenyl)propionic acid: Structure, Properties, and Biological Activity
An In-depth Technical Guide to 2-(4-hydroxyphenyl)propionic acid: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)propionic acid, a phenolic compound of interest in biomedical research. The document details its chemical structure, IUPAC nomenclature, and key biological activities, with a focus on its anti-inflammatory and lipid-modulating effects. Experimental protocols and quantitative data are presented to support further investigation and drug development efforts.
Chemical Structure and Nomenclature
2-(4-hydroxyphenyl)propionic acid is a phenylpropanoic acid characterized by a hydroxyl group substituted at the fourth position of the benzene (B151609) ring.[1] Its chemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of 2-(4-hydroxyphenyl)propionic acid
| Property | Value | Reference |
| IUPAC Name | 2-(4-hydroxyphenyl)propanoic acid | [2][3] |
| Synonyms | 4-Hydroxyhydratropic acid, 2-HPPA | [2][3] |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| CAS Number | 938-96-5 | [3] |
| Canonical SMILES | CC(C1=CC=C(C=C1)O)C(=O)O | [2] |
The structure of 2-(4-hydroxyphenyl)propionic acid is illustrated below:
Caption: Chemical structure of 2-(4-hydroxyphenyl)propionic acid.
Synthesis Protocols
Several methods for the synthesis of 2-(4-hydroxyphenyl)propionic acid and its derivatives have been reported. A common approach involves the hydrolysis of a corresponding ester precursor.
Example Synthesis: Hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate
A straightforward synthesis involves the hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate using a base such as sodium hydroxide (B78521) in an aqueous solution.[2] The reaction is typically carried out at room temperature.
A more detailed, multi-step synthesis for a related compound, R-(+)-2-(4-hydroxyphenoxy) propionic acid, is outlined below, which can be adapted for the synthesis of the title compound:
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Alkylation: Phenol is reacted with S-2-chloropropionic acid or its salt in the presence of a catalyst and water in a closed environment under an inert gas to produce 2-phenoxypropionic acid.
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Halogenation: The resulting 2-phenoxypropionic acid is then reacted with a halogenating agent and a second catalyst at 20-30°C to yield 2-(4-halogenated phenoxy) propionic acid.
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Hydrolysis: The halogenated intermediate is reacted with an alkali solution and a third catalyst under pressure at 150-160°C.
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Acidification: The final product is obtained by filtration and acidification of the reaction mixture.[4]
Biological Activity and Mechanisms of Action
2-(4-hydroxyphenyl)propionic acid is a metabolite of procyanidins, which are complex polyphenols found in various fruits and vegetables.[5] Research has indicated that this compound possesses significant biological activities, particularly in the context of cardiovascular health and inflammation.
Inhibition of Macrophage Foam Cell Formation
A key event in the pathogenesis of atherosclerosis is the transformation of macrophages into foam cells through the unregulated uptake of oxidized low-density lipoprotein (ox-LDL). A study on the closely related metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA), demonstrated its ability to suppress macrophage foam cell formation.[5] Treatment of macrophages with HPPA was shown to significantly reduce the accumulation of intracellular lipids.[5]
Table 2: Effect of 3-(4-hydroxyphenyl)propionic acid (HPPA) on Lipid Accumulation in ox-LDL-induced Macrophages
| Treatment (12.5 µg/mL) | Reduction in Total Cholesterol (TC) | Reduction in Free Cholesterol (FC) | Reduction in Cholesteryl Ester (CE) | Reference |
| HPPA | 28.75% | 6.59% | 44.15% | [5] |
These findings suggest that 2-(4-hydroxyphenyl)propionic acid may exert its anti-atherosclerotic effects by modulating lipid metabolism in macrophages. The proposed mechanism involves the upregulation of cholesterol efflux transporters such as ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1).[5]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Chronic inflammation is a critical factor in the development of numerous diseases, including atherosclerosis. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Studies on structurally related compounds suggest that 2-(4-hydroxyphenyl)propionic acid may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, the translocation of the active NF-κB dimer (p65/p50) to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[8]
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocols
Macrophage Foam Cell Formation Assay
This protocol outlines the steps to assess the effect of 2-(4-hydroxyphenyl)propionic acid on macrophage foam cell formation induced by ox-LDL.
Caption: Experimental workflow for macrophage foam cell formation assay.
Methodology:
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Cell Culture and Differentiation: Human monocyte cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
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Treatment: Differentiated macrophages are pre-treated with varying concentrations of 2-(4-hydroxyphenyl)propionic acid for 2 hours. Subsequently, the cells are incubated with ox-LDL (e.g., 80 µg/mL) for 24-48 hours to induce foam cell formation.[5]
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Lipid Staining and Quantification: After incubation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin. Intracellular lipid droplets are stained with Oil Red O solution.[9]
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Analysis: Stained cells are visualized using light microscopy. For quantitative analysis, the Oil Red O stain is extracted with isopropanol, and the absorbance is measured spectrophotometrically at 492 nm.[9] The percentage of foam cell formation can be calculated relative to the ox-LDL treated control.
NF-κB Activation Assay
The effect of 2-(4-hydroxyphenyl)propionic acid on NF-κB activation can be determined by measuring the nuclear translocation of the p65 subunit.
Methodology:
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Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured to 80% confluency. The cells are pre-treated with 2-(4-hydroxyphenyl)propionic acid for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.
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Cell Fractionation: After treatment, nuclear and cytoplasmic extracts are prepared using a commercial cell fractionation kit.
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Western Blot Analysis: The protein concentration of each fraction is determined. Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunodetection: The membrane is probed with a primary antibody specific for the p65 subunit of NF-κB. A secondary antibody conjugated to horseradish peroxidase is used for detection. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative amount of p65 in the nucleus is quantified to determine the extent of NF-κB activation.[10]
Conclusion
2-(4-hydroxyphenyl)propionic acid is a promising bioactive compound with potential therapeutic applications in inflammatory and cardiovascular diseases. Its ability to modulate lipid metabolism in macrophages and inhibit the pro-inflammatory NF-κB signaling pathway highlights its potential as a lead compound for drug development. The experimental protocols and data presented in this guide provide a foundation for further research into the pharmacological properties and mechanisms of action of this compound.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxytyrosol Reduces Foam Cell Formation and Endothelial Inflammation Regulating the PPARγ/LXRα/ABCA1 Pathway | MDPI [mdpi.com]
- 10. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
